2-(10-Iododecyl)isoindoline-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Iododecyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with a primary amine in a solvent such as toluene under reflux conditions for 24 hours . The reaction mixture is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solventless reactions and the use of deep eutectic solvents, can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(10-Iododecyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoline-1,3-dione derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
2-(10-Iododecyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(10-Iododecyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound can inhibit the aggregation of β-amyloid protein, indicating its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of 2-(10-Iododecyl)isoindoline-1,3-dione, known for its wide range of biological activities.
Lenalidomide: A derivative of phthalimide with potent immunomodulatory and anticancer properties.
Uniqueness
This modification allows for the synthesis of a broader range of derivatives and the exploration of new biological activities .
Properties
Molecular Formula |
C18H24INO2 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-(10-iododecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H24INO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2 |
InChI Key |
QALZPZBGKPAAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCI |
Origin of Product |
United States |
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